ETHYL 6-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-5-CYANO-1-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE
Overview
Description
Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-6-amino-4-(2-chloro-6-fluorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of ETHYL 6-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-5-CYANO-1-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves several steps. The synthetic route typically starts with the preparation of the 1,2,5-oxadiazole ring, followed by the introduction of the acetylamino group. The subsequent steps involve the formation of the dihydropyridine ring and the incorporation of the cyano, chloro, and fluoro substituents. The final step is the esterification to form the ethyl carboxylate group. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts and solvents.
Chemical Reactions Analysis
Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-6-amino-4-(2-chloro-6-fluorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 6-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-5-CYANO-1-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its use.
Comparison with Similar Compounds
Similar compounds include other dihydropyridine derivatives and oxadiazole-containing molecules. Compared to these compounds, ETHYL 6-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-5-CYANO-1-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:
- Dihydropyridine derivatives with different substituents.
- Oxadiazole derivatives with varying functional groups.
Properties
IUPAC Name |
ethyl 1-(4-acetamido-1,2,5-oxadiazol-3-yl)-6-amino-4-(2-chloro-6-fluorophenyl)-5-cyano-2-methyl-4H-pyridine-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN6O4/c1-4-31-20(30)14-9(2)28(19-18(25-10(3)29)26-32-27-19)17(24)11(8-23)15(14)16-12(21)6-5-7-13(16)22/h5-7,15H,4,24H2,1-3H3,(H,25,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZNTLPVLNWKFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C(C1C2=C(C=CC=C2Cl)F)C#N)N)C3=NON=C3NC(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.